molecular formula C22H21ClF3N3O B2703089 3-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-5-phenylcyclohex-2-en-1-one CAS No. 1023539-10-7

3-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-5-phenylcyclohex-2-en-1-one

Cat. No.: B2703089
CAS No.: 1023539-10-7
M. Wt: 435.88
InChI Key: WWYKWTNFJAAIMW-UHFFFAOYSA-N
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Description

3-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-5-phenylcyclohex-2-en-1-one is a synthetically crafted chemical scaffold designed for advanced pharmaceutical and agrochemical research. Its structure integrates a 3-chloro-5-(trifluoromethyl)pyridinyl moiety, a motif recognized for its significant biological activity and physicochemical advantages . The inclusion of the trifluoromethyl group is a strategic feature in modern drug discovery, as it can profoundly influence a molecule's metabolic stability, lipophilicity, and biomolecular binding affinity due to its strong electron-withdrawing nature and moderate hydrophobicity . This compound is presented as a versatile building block for researchers investigating new therapeutic agents or crop protection solutions. It is supplied as a solid for dissolution in appropriate solvents prior to experimental use. This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic or therapeutic use in humans or animals. Handle with appropriate safety precautions, referring to the provided Safety Data Sheet (SDS) for detailed handling and disposal information.

Properties

IUPAC Name

3-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-5-phenylcyclohex-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClF3N3O/c23-20-12-17(22(24,25)26)14-27-21(20)29-8-6-28(7-9-29)18-10-16(11-19(30)13-18)15-4-2-1-3-5-15/h1-5,12-14,16H,6-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWYKWTNFJAAIMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=O)CC(C2)C3=CC=CC=C3)C4=C(C=C(C=N4)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClF3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-5-phenylcyclohex-2-en-1-one is a synthetic derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound includes several key functional groups that contribute to its biological activity:

  • Piperazine ring : Known for its role in various pharmacological activities.
  • Chlorinated pyridine : Often associated with enhanced biological activity.
  • Trifluoromethyl group : Imparts unique electronic properties that can affect binding affinity and selectivity.

Molecular Formula

C19H21ClF3N2C_{19}H_{21}ClF_{3}N_{2}

Molecular Weight

The molecular weight of the compound is approximately 373.84 g/mol .

Antitumor Activity

Recent studies have indicated that chalcone derivatives, including compounds similar to this compound, exhibit significant antitumor effects. For example, a related chalcone was shown to induce apoptosis in cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins .

Table 1: Antitumor Activity of Chalcone Derivatives

Compound NameIC50 (µM)Mechanism of Action
Chalcone A31.75Induction of apoptosis
Chalcone B36.65Cell cycle arrest
Chalcone C49.04Inhibition of proliferation

Neuroprotective Effects

The compound's structural similarity to known monoamine oxidase (MAO) inhibitors suggests potential neuroprotective properties. Studies have shown that certain chalcones can selectively inhibit MAO-B, which is implicated in neurodegenerative diseases such as Parkinson's disease . The inhibition of MAO-B leads to increased levels of neuroprotective neurotransmitters.

Antioxidant Properties

Chalcones are recognized for their antioxidant capabilities, which contribute to their cytoprotective effects. The ability to scavenge free radicals and reduce oxidative stress is crucial in preventing cellular damage associated with various diseases .

Table 2: Antioxidant Activity Comparison

Compound NameDPPH Scavenging Activity (%)IC50 (µg/mL)
Chalcone A8558.85
Chalcone B7864.79
Chalcone C70210.3

Study on Cancer Cell Lines

In a study assessing the cytotoxic effects of similar chalcones on cervical cancer cell lines (HeLa), it was found that the presence of specific substituents significantly influenced the IC50 values, demonstrating a structure-activity relationship (SAR). The most potent compound exhibited an IC50 value of 31.75 µg/mL , indicating strong cytotoxicity against HeLa cells .

Pharmacokinetics

Pharmacokinetic studies suggest that compounds within this class exhibit favorable absorption and distribution characteristics, compatible with a two-compartment model. This indicates effective tissue distribution, which is essential for therapeutic efficacy .

Comparison with Similar Compounds

Structural Analogues with Piperazine Linkers

Piperazine derivatives are common in drug design due to their versatility as linkers and solubility-enhancing properties. Below is a comparative analysis of key analogues:

Compound Name Core Structure Key Substituents Reference
Target Compound Cyclohexenone Phenyl, 3-Cl-5-CF3-pyridine-piperazine
MK45 (RTC6) Butanone Thiophene, 3-Cl-5-CF3-pyridine-piperazine
1-(4-Chlorophenyl)-3-(1-[3-Cl-5-CF3-pyridinyl]-1H-pyrazol-3-yl)-4(1H)-pyridazinone Pyridazinone Chlorophenyl, pyrazole-pyridine
4-Chloro-5-(methylamino)-2-[3-(trifluoromethyl)phenyl]-2,3-dihydropyridazin-3-one (T3D3893) Dihydropyridazinone 3-CF3-phenyl, methylamino

Key Observations :

  • Aromatic Substituents : The phenyl group in the target compound may improve lipophilicity compared to thiophene in MK45, which offers electron-rich π-system interactions .
  • Trifluoromethylpyridine Role : The 3-Cl-5-CF3-pyridine group is conserved in MK45 and the target compound, suggesting its importance in target binding or stability. In contrast, T3D3893 replaces this with a 3-CF3-phenyl group, which lacks the pyridine’s hydrogen-bonding capability .

Functional Group Variations

  • Piperazine Modifications : lists piperazines with chlorophenyl substituents (e.g., 1,3-bis(4-(3-chlorophenyl)piperazin-1-yl)propane). These lack the pyridine linkage but highlight how chloro-aromatic groups influence receptor selectivity .
  • Heterocyclic Replacements: and describe compounds where the cyclohexenone is replaced with pyrazole-sulfonamide or benzothiazole scaffolds. These substitutions may alter pharmacokinetic profiles, such as half-life or tissue penetration .

Research Implications and Gaps

  • Pharmacological Data: No explicit activity data (e.g., IC50, binding affinity) are available in the evidence, limiting mechanistic insights. Future studies should prioritize assays comparing the target compound with MK45 or T3D3893.
  • Metabolic Stability: The trifluoromethyl group in the target compound likely enhances resistance to oxidative metabolism compared to non-fluorinated analogues like those in .
  • Contradictions : While thiophene in MK45 may improve electron-mediated interactions, the target’s phenyl group could offer superior steric compatibility with hydrophobic binding pockets .

Q & A

Q. Can cocrystallization enhance physicochemical properties?

  • Methodological Answer :
  • Screen coformers (e.g., succinic acid or nicotinamide) via solvent-drop grinding.
  • Analyze cocrystals via PXRD and DSC to confirm formation.
  • Case Study : A pyridazine analog’s solubility increased 10-fold when cocrystallized with malic acid .

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